L-Arginine pantothenate
Description
Structure
2D Structure
Properties
CAS No. |
23541-09-5 |
|---|---|
Molecular Formula |
C15H31N5O7 |
Molecular Weight |
393.44 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO5.C6H14N4O2/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;7-4(5(11)12)2-1-3-10-6(8)9/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t7-;4-/m00/s1 |
InChI Key |
GRDKQKZEPLXLTJ-JXJGXUGVSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
L Arginine Metabolism and Functional Pathways in Cellular Systems
Biosynthetic Pathways of L-Arginine in Diverse Organisms
While L-Arginine can be obtained from dietary protein, endogenous synthesis is vital for maintaining adequate levels, especially during periods of growth or stress. researchgate.netembopress.orgbenthamopenarchives.com In mammals, this synthesis is a multi-organ process, primarily involving the intestines and the kidneys. wikipedia.orgnih.govembopress.org
The de novo synthesis of L-Arginine begins with L-Glutamate and L-Glutamine. In the epithelial cells of the small intestine, these precursors are converted to L-Ornithine. benthamopenarchives.com The pathway involves the conversion of glutamate to pyrroline-5-carboxylate (P5C), a reaction catalyzed by the bifunctional enzyme pyrroline-5-carboxylate synthetase. researchgate.net P5C is then converted to L-Ornithine by the enzyme ornithine aminotransferase. researchgate.netresearchgate.net
In many bacteria, the biosynthetic pathway from glutamate is highly conserved and proceeds through a series of enzymatic steps. researchgate.net This typically involves the initial acetylation of L-Glutamate by N-acetylglutamate synthase (NAGS), followed by several reactions to produce N-acetylornithine. researchgate.netyoutube.com This intermediate is then converted to L-Ornithine. Microorganisms exhibit variations in this pathway; for example, some bacteria utilize a linear pathway where N-acetylornithine is hydrolyzed by acetylornithinase, while others employ a cyclic pathway where the acetyl group is recycled via ornithine acetyltransferase. researchgate.netnih.gov
In mammals, L-Arginine synthesis is a prime example of inter-organ cooperation, primarily described by the intestinal-renal axis. nih.govnih.gov The epithelial cells of the small intestine produce L-Citrulline from L-Glutamine and L-Glutamate. wikipedia.orgembopress.org This newly synthesized L-Citrulline is released into the bloodstream and transported to the kidneys. wikipedia.orgnih.gov
The proximal tubule cells of the kidneys take up circulating L-Citrulline and convert it into L-Arginine. wikipedia.orgresearchgate.net This conversion involves the sequential action of two cytosolic enzymes: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). wikipedia.orgnih.gov The L-Arginine produced is then released back into the circulation for use by other tissues throughout the body. wikipedia.org This pathway is responsible for approximately 10-15% of the body's total arginine production under normal conditions. nih.gov Impaired function of either the small intestine or the kidneys can significantly reduce endogenous L-Arginine synthesis, increasing the dietary requirement for this amino acid. wikipedia.org
Table 1: Key Enzymes in L-Arginine Biosynthesis
| Enzyme | Abbreviation | Function | Location (in Mammals) |
| Pyrroline-5-Carboxylate Synthetase | P5CS | Converts L-Glutamate to P5C | Small Intestine |
| Ornithine Aminotransferase | OAT | Converts P5C to L-Ornithine | Small Intestine |
| Ornithine Transcarbamoylase | OTC | Converts L-Ornithine to L-Citrulline | Small Intestine, Liver |
| Argininosuccinate Synthetase | ASS | Converts L-Citrulline to Argininosuccinate | Kidneys, other cells |
| Argininosuccinate Lyase | ASL | Converts Argininosuccinate to L-Arginine | Kidneys, other cells |
Catabolic Pathways and Enzymatic Regulation of L-Arginine Homeostasis
Once synthesized or absorbed, L-Arginine is directed into several major catabolic pathways, the activities of which are tightly regulated. These pathways are crucial for producing a variety of biologically active compounds and for waste nitrogen disposal. nih.gov The primary enzymes governing L-Arginine's fate are arginase and nitric oxide synthase (NOS), which often compete for their common substrate. nih.govnih.gov
Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-Arginine into L-Ornithine and urea (B33335). nih.govebi.ac.ukoup.comnih.gov This reaction is the final step of the urea cycle in the liver, which is essential for detoxifying ammonia (B1221849) generated from amino acid catabolism. nih.govebi.ac.uk
Two main isoforms of arginase exist in mammals:
Arginase I: Primarily located in the cytosol of liver cells (hepatocytes) and is a key component of the urea cycle. benthamopenarchives.com
Arginase II: Found in the mitochondria of various extrahepatic tissues, including the kidneys and brain, where it is thought to regulate intracellular L-Arginine and L-Ornithine levels for purposes other than ureagenesis, such as polyamine and proline synthesis. embopress.orgbenthamopenarchives.com
The L-Ornithine produced by arginase activity serves as a precursor for the synthesis of other important molecules. nih.govnih.gov The activity of arginase can significantly impact the availability of L-Arginine for other metabolic pathways. nih.govnih.gov
Table 2: Arginase Reaction Overview
| Substrate | Enzyme | Products | Primary Function |
| L-Arginine | Arginase (I & II) | L-Ornithine, Urea | Urea cycle (detoxification), precursor synthesis |
L-Arginine is the sole physiological substrate for the family of enzymes known as nitric oxide synthases (NOS), which produce nitric oxide (NO) and L-Citrulline. wikipedia.orgoup.commdpi.com NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govwikipedia.orgmdpi.com
The NOS-catalyzed reaction is a complex, five-electron oxidation of a guanidino nitrogen of L-Arginine. wikipedia.org This process requires molecular oxygen and NADPH as co-substrates, and several cofactors, including tetrahydrobiopterin (BH4), FAD, and FMN. oup.com
There are three main isoforms of NOS:
Neuronal NOS (nNOS or NOS1): Found primarily in neural tissue, it produces NO as a neurotransmitter. wikipedia.org
Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to immunological stimuli. It produces large amounts of NO as a defense mechanism against pathogens. nih.govwikipedia.org
Endothelial NOS (eNOS or NOS3): Located in endothelial cells lining blood vessels, it generates NO to regulate vascular tone and blood pressure. wikipedia.orgoup.com
The L-Citrulline co-product of this reaction can be recycled back to L-Arginine in many cell types via the ASS/ASL pathway, forming the citrulline-NO cycle. wikipedia.orgnih.gov
The L-Ornithine generated from the arginase pathway is a crucial precursor for the synthesis of polyamines and proline. nih.govnih.gov
Polyamines: L-Ornithine is decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, to produce putrescine. weizmann.ac.ilresearchgate.net Putrescine is then converted into the higher polyamines, spermidine and spermine. These molecules are essential for cell proliferation, differentiation, and growth. nih.govnih.gov
Proline and Glutamate: L-Ornithine can also be converted to proline and glutamate via the action of ornithine aminotransferase (OAT). nih.govnih.gov
L-Arginine is also a direct precursor for the synthesis of creatine, a molecule vital for energy storage in muscle and nerve cells. nih.gov This pathway involves the enzyme arginine:glycine amidinotransferase (AGAT), which transfers the guanidino group from L-Arginine to glycine, forming guanidinoacetate and L-Ornithine. Guanidinoacetate is then methylated to form creatine. nih.govresearchgate.net
Table 3: Major Catabolic Fates of L-Arginine
| Pathway | Key Enzyme(s) | Primary Products | Significance |
| Urea Cycle | Arginase I | Urea, L-Ornithine | Ammonia detoxification |
| Nitric Oxide Synthesis | Nitric Oxide Synthases (NOS) | Nitric Oxide (NO), L-Citrulline | Cell signaling, vasodilation, immune response |
| Polyamine Synthesis | Arginase, Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Cell growth and proliferation |
| Creatine Synthesis | Arginine:Glycine Amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Cellular energy buffering |
| Proline/Glutamate Synthesis | Arginase, Ornithine Aminotransferase (OAT) | Proline, Glutamate | Amino acid synthesis |
L-Arginine Transport Mechanisms Across Biological Membranes
L-arginine, a cationic amino acid, does not readily diffuse across the hydrophobic lipid bilayer of cell membranes. nih.gov Its transport into and out of cells is therefore dependent on specialized protein-mediated mechanisms. nih.gov A variety of transporter proteins, primarily from the Solute Carrier (SLC) superfamily, facilitate the movement of L-arginine and its derivatives across cellular and organellar membranes. nih.gov The most extensively studied of these are the cationic amino acid transporters (CATs) and the heterodimeric amino acid transporters (HATs) from the SLC7 family. nih.gov The transport of L-arginine is crucial as it is the substrate for nitric oxide synthases (NOS), enzymes that produce nitric oxide (NO), a key signaling molecule in vascular function. nih.govnih.gov
Characterization of Cationic Amino Acid Transporters (System y+ and System B⁰,⁺)
The transport of L-arginine across the plasma membrane is primarily mediated by specific carrier proteins. The main systems responsible for the uptake of L-arginine and other cationic amino acids are system y+ and, to a lesser extent in certain cells, system B⁰,⁺. physoc.orgnih.gov
System y+ is a high-affinity, sodium-independent transport system highly selective for cationic amino acids such as L-arginine, L-lysine, and L-ornithine. nih.govoup.com This system is considered the principal pathway for L-arginine transport in many cell types, including vascular endothelial cells. physoc.org It is encoded by the SLC7A1 (CAT-1) and SLC7A2 (CAT-2) genes. nih.govfrontiersin.org
CAT-1 (SLC7A1): This transporter is expressed ubiquitously in mammalian tissues, with the notable exception of the liver. nih.gov It functions as a high-affinity transporter for L-arginine. nih.gov In endothelial cells, CAT-1 is found to be physically associated with endothelial nitric oxide synthase (eNOS) in specialized membrane microdomains called caveolae. nih.gov This co-localization suggests a direct channeling of extracellular L-arginine to eNOS for NO production. nih.gov
CAT-2 (SLC7A2): This gene produces two splice variants, CAT-2A and CAT-2B. CAT-2A is a low-affinity, high-capacity transporter found predominantly in the liver. nih.gov In contrast, CAT-2B is an inducible, high-affinity transporter expressed in cells like activated macrophages. nih.gov
The transport of cationic amino acids via system y+ is electrogenic, meaning it is influenced by the membrane potential. oup.com
System B⁰,⁺ , encoded by the SLC6A14 gene, is another transporter capable of carrying L-arginine. nih.gov Unlike system y+, system B⁰,⁺ is sodium- and chloride-dependent. nih.gov It is characterized by its broad substrate specificity, transporting both neutral and cationic amino acids. nih.gov
| Transporter Family | System Name | Key Genes | Sodium Dependence | Substrate Specificity | Key Characteristics |
| SLC7 | System y+ | SLC7A1 (CAT-1), SLC7A2 (CAT-2) | Independent | Cationic amino acids (L-arginine, L-lysine, L-ornithine) nih.gov | Primary L-arginine transporter in many cells; electrogenic. physoc.orgoup.com |
| SLC6 | System B⁰,⁺ | SLC6A14 | Dependent | Neutral and cationic amino acids nih.gov | Broad substrate range. nih.gov |
Passive Diffusion and Other Non-Carrier-Mediated Uptake Processes
Due to its charged nature at physiological pH, simple passive diffusion of L-arginine across the lipid bilayer is energetically unfavorable and thus extremely limited. nih.govacs.org The movement of arginine across the hydrophobic core of the membrane presents a significant energy barrier. acs.org
However, certain arginine-rich peptides, known as cell-penetrating peptides (CPPs), have been shown to enter cells through non-endocytic, direct penetration mechanisms. nih.govnih.govmdpi.com While not a mechanism for free L-arginine, this process demonstrates that under specific structural conditions, arginine-rich molecules can traverse biological membranes. nih.gov The process is thought to involve transient, localized deformations of the plasma membrane rather than simple diffusion. nih.gov Studies using L-arginine ethyl ester, which can passively diffuse across the membrane and then release free L-arginine intracellularly, have shown that this method of delivery does not effectively activate membrane-bound eNOS, highlighting the importance of transporter-mediated influx for NO production. nih.gov
Regulation of L-Arginine Transport by Cellular Membrane Potential and Nitric Oxide Levels
The transport of L-arginine is a regulated process, influenced by both the cell's electrical state and the concentration of nitric oxide, a product of L-arginine metabolism.
Cellular Membrane Potential: L-arginine transport through system y+, mediated by CAT transporters, is electrogenic. oup.com This means the transport rate is sensitive to the transmembrane potential. The uptake of the positively charged L-arginine molecule is driven, in part, by the negative-inside membrane potential typical of most cells. researchgate.net Consequently, membrane hyperpolarization (an increase in the negative potential) can enhance L-arginine influx. physoc.org Transient increases in L-arginine transport observed in endothelial cells stimulated by certain agonists may be secondary to such induced membrane hyperpolarization. physoc.org
Nitric Oxide (NO) Levels: The relationship between nitric oxide and L-arginine transport is complex, with evidence for both stimulatory and inhibitory effects.
Acute Stimulation: Short-term exposure to NO donors or agonists that stimulate NO release (like bradykinin) can acutely increase L-arginine influx. physoc.org
Prolonged Inhibition: In contrast, longer exposure (1-4 hours) to NO donors has been shown to inhibit L-arginine transport. physoc.org This inhibitory effect has been attributed to the oxidation of critical sulfhydryl groups within the transporter protein. physoc.org
There is limited evidence to suggest that L-arginine transport and NO synthesis are directly coupled processes that regulate each other in a simple feedback loop. physoc.org For instance, inhibition of inducible nitric oxide synthase (iNOS) with arginine analogues does not appear to alter cytokine-stimulated L-arginine transport. physoc.org This suggests that the two processes can be regulated independently. physoc.org
Intracellular Compartmentalization and its Implications for Substrate Availability
While cells maintain a relatively high intracellular concentration of L-arginine, this total pool may not be fully available for enzymatic processes like NO synthesis. frontiersin.org This phenomenon, often referred to as the "L-arginine paradox," stems from the observation that supplemental L-arginine can increase NO production even when intracellular levels are theoretically sufficient to saturate the eNOS enzyme. nih.gov
The concept of intracellular compartmentalization has been proposed to explain this paradox. frontiersin.org According to this model, L-arginine exists in distinct, poorly interchangeable subcellular pools. frontiersin.org This means that the L-arginine relevant for eNOS is not the total cytosolic concentration but rather a localized pool in close proximity to the enzyme. frontiersin.org
There is considerable evidence supporting the importance of the subcellular localization of enzymes and transporters involved in L-arginine metabolism. frontiersin.org
eNOS and CAT-1 Co-localization: In endothelial cells, eNOS is not uniformly distributed in the cytoplasm but is found in specific locations, including plasmalemmal caveolae. frontiersin.org The primary L-arginine transporter, CAT-1, is also found in these caveolae, co-localizing with eNOS. frontiersin.orgnih.gov
Metabolite Channeling: This co-localization has led to the hypothesis of "metabolite channeling," where extracellular L-arginine is transported by CAT-1 and delivered directly to eNOS without first mixing with the larger cytosolic L-arginine pool. frontiersin.org This ensures a high local concentration of substrate right where it is needed for NO synthesis. nih.gov
Therefore, the compartmentalization of L-arginine and the strategic positioning of its transporters are critical for regulating its availability to specific metabolic pathways, particularly the production of nitric oxide by eNOS. frontiersin.org
Pantothenate Metabolism and Coenzyme a Coa Biosynthesis
Biosynthetic Pathways of Pantothenate in Prokaryotic and Eukaryotic Contexts
The de novo synthesis of pantothenate involves the condensation of two key precursors: β-alanine and pantoate. nih.govwikipedia.org These precursors are themselves synthesized through distinct enzymatic pathways.
The formation of β-alanine is catalyzed by the enzyme L-aspartate-α-decarboxylase, the product of the panD gene. nih.govnih.gov This enzyme facilitates the decarboxylation of L-aspartate to yield β-alanine. researchgate.netuniprot.org Bacterial PanD is a pyruvoyl-dependent enzyme, which means it utilizes a pyruvoyl group as a prosthetic group for its catalytic activity. researchgate.net The enzyme is initially synthesized as an inactive pro-protein that undergoes an autocatalytic, intramolecular self-cleavage to form two subunits, an alpha and a beta chain, which constitutes the active enzyme. nih.govresearchgate.net This processing is crucial for its function. In mycobacteria, PanD is a recognized target for the anti-tuberculosis prodrug pyrazinamide, whose active form, pyrazinoic acid, disrupts the enzyme's function, thereby inhibiting CoA biosynthesis. nih.govgosset.ai While essential in many prokaryotes, some eukaryotes are thought to produce β-alanine through alternative routes, such as the catabolism of the polyamine spermidine. cabidigitallibrary.orgresearchgate.net
The synthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine. nih.govwikipedia.org The pathway involves two key enzymatic steps:
Formation of Ketopantoate : The enzyme ketopantoate hydroxymethyltransferase (encoded by the panB gene) catalyzes the transfer of a methyl group from N⁵,N¹⁰-methylene tetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate. nih.gov
Reduction to Pantoate : Subsequently, α-ketopantoate is reduced to D-pantoate by the enzyme ketopantoate reductase (encoded by the panE gene), a reaction that utilizes NADPH as a hydrogen donor. nih.govwikipedia.org
In eukaryotes like plants and Saccharomyces cerevisiae, the subcellular localization of these enzymes shows compartmentalization, with ketopantoate hydroxymethyltransferase being located in the mitochondria, while downstream enzymes are found in the cytosol, implying that ketopantoate must be transported across the mitochondrial membrane. researchgate.netresearchgate.net
The final step in pantothenate biosynthesis is the ATP-dependent condensation of D-pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PS), the product of the panC gene. nih.govucla.edu This reaction proceeds via a "Bi Uni Uni Bi Ping Pong" kinetic mechanism. nih.govnih.gov The process involves two main steps:
First, ATP and D-pantoate bind to the enzyme, leading to the formation of a highly reactive, enzyme-bound intermediate called pantoyl adenylate, with the release of pyrophosphate. ucla.edunih.govnih.gov
Next, a nucleophilic attack by β-alanine on the pantoyl adenylate intermediate results in the formation of pantothenate and AMP. ucla.edunih.gov
This enzyme is essential for the growth of pathogens like Mycobacterium tuberculosis and is absent in mammals, making it an attractive target for the development of selective antimicrobial agents. ucla.eduresearchgate.net
Table 1: Key Enzymes in Pantothenate Biosynthesis
| Enzyme (Gene) | Substrate(s) | Product | Function |
|---|---|---|---|
| Aspartate Decarboxylase (PanD) | L-Aspartate | β-Alanine | Catalyzes the decarboxylation of L-aspartate. uniprot.org |
| Ketopantoate Hydroxymethyltransferase (PanB) | α-Ketoisovalerate, N⁵,N¹⁰-methylene tetrahydrofolate | Ketopantoate | Transfers a methyl group to α-ketoisovalerate. nih.gov |
| Ketopantoate Reductase (PanE) | Ketopantoate, NADPH | D-Pantoate | Reduces ketopantoate to pantoate. nih.govwikipedia.org |
| Pantothenate Synthetase (PanC) | D-Pantoate, β-Alanine, ATP | Pantothenate, AMP, Pyrophosphate | Condenses pantoate and β-alanine to form pantothenate. nih.govuniprot.org |
Coenzyme A (CoA) Biogenesis from Pantothenate
Once synthesized or obtained from the diet, pantothenate is converted into Coenzyme A through a conserved five-step enzymatic pathway that requires ATP and the amino acid cysteine. nih.govwikipedia.org
The first and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to form 4'-phosphopantothenate. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme pantothenate kinase (PanK, also known as CoaA), and it requires a molecule of ATP. wikipedia.orgnih.gov The activity of PanK is a key regulatory point in the pathway, controlling the intracellular concentration of CoA. wikipedia.orgnih.gov Its activity is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, which competitively bind to the ATP binding site. wikipedia.org Three distinct types of PanK have been identified: Type I (found in bacteria like E. coli), Type II (found mainly in eukaryotes and Staphylococcus aureus), and Type III (also found in bacteria). wikipedia.orgnih.gov In mammals, there are four isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes, which are localized to different subcellular compartments, allowing them to respond to CoA homeostasis in specific cellular locations. nih.govnih.govresearchgate.net
Following the initial phosphorylation, a series of four additional enzymatic reactions completes the synthesis of CoA:
Addition of Cysteine : The enzyme phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This step is coupled with the hydrolysis of ATP. wikipedia.orgoup.com
Decarboxylation : PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine (B1211885). nih.govwikipedia.org
Adenylylation : The enzyme phosphopantetheine adenylyltransferase (PPAT) catalyzes the transfer of an AMP moiety from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA. nih.govwikipedia.org
Final Phosphorylation : In the final step, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase (DPCK), using ATP, to yield the final product, Coenzyme A. wikipedia.orgoup.com
This entire pathway, from pantothenate to CoA, is essential for cellular function, and all five of its biosynthetic genes are considered essential in organisms like E. coli. nih.gov
Table 2: Key Enzymes in Coenzyme A Biogenesis from Pantothenate
| Enzyme | Substrate(s) | Product | Function |
|---|---|---|---|
| Pantothenate Kinase (PanK) | Pantothenate, ATP | 4'-Phosphopantothenate | Catalyzes the rate-limiting phosphorylation of pantothenate. wikipedia.org |
| Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine (PPC) | Adds a cysteine residue to 4'-phosphopantothenate. wikipedia.orgoup.com |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine (PPC) | 4'-Phosphopantetheine | Decarboxylates PPC. nih.govwikipedia.org |
| Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine, ATP | Dephospho-CoA | Transfers an AMP group to 4'-phosphopantetheine. nih.govwikipedia.org |
| Dephosphocoenzyme A Kinase (DPCK) | Dephospho-CoA, ATP | Coenzyme A | Performs the final phosphorylation to produce CoA. wikipedia.orgoup.com |
Allosteric Regulation of CoA Biosynthesis by Acyl-CoA Levels
The biosynthesis of Coenzyme A is a tightly controlled process, subject to feedback regulation to maintain appropriate intracellular levels of CoA and its derivatives. A primary mechanism of this control is allosteric regulation, where molecules bind to an enzyme at a site other than the active site, altering its activity.
One of the key regulatory points in pathways involving CoA is the enzyme acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis. This enzyme is subject to allosteric regulation by both positive and negative effectors. Citrate acts as a positive allosteric effector, activating the enzyme when there is an abundance of acetyl-CoA, signaling that it can be directed towards fatty acid synthesis. wikipedia.org Conversely, long-chain fatty acyl-CoA esters, such as palmitoyl-CoA, act as negative allosteric effectors, inhibiting the enzyme to prevent an overaccumulation of fatty acids. wikipedia.orgnih.gov
Furthermore, the first enzyme in the CoA biosynthetic pathway, pantothenate kinase (PanK), is directly regulated by feedback inhibition from CoA and its thioesters. nih.gov This means that when levels of CoA are high, it binds to PanK and inhibits its activity, thus slowing down its own production. This ensures that the cell maintains a balanced pool of this essential cofactor.
Cellular Uptake and Intracellular Processing of Pantothenate
For pantothenate to be utilized in CoA biosynthesis, it must first be taken up by cells from the bloodstream. The mechanism of its entry and subsequent processing is a well-orchestrated process.
Saturable, Sodium-Dependent Active Transport Systems for Pantothenate
The primary mechanism for the intestinal absorption and cellular uptake of free pantothenic acid is through a saturable, sodium-dependent active transport system. wikipedia.org This process is mediated by a protein known as the Sodium-Dependent Multivitamin Transporter (SMVT), which is encoded by the SLC5A6 gene. nih.govwikipedia.org This transporter is also responsible for the uptake of other vitamins, namely biotin (B1667282) and lipoic acid, and iodide. wikipedia.orgnih.gov
The transport of pantothenate via SMVT is an active process, meaning it requires energy and can move the vitamin against its concentration gradient. nih.gov The dependence on sodium is a key feature of this transporter. The cotransport of sodium ions down their electrochemical gradient provides the driving force for the uptake of pantothenate. nih.gov Kinetic studies have revealed that this transport system is saturable, meaning there is a maximum rate of transport that is reached when all the transporter proteins are occupied by the substrate. wikipedia.orgnih.gov
| Kinetic Parameters of Pantothenate Uptake in JAr Human Placental Choriocarcinoma Cells | |
| Transport System | Single saturable system |
| Michaelis-Menten Constant (Km) | 2.1 +/- 0.2 µM |
| Maximal Velocity (Vmax) | 341 +/- 12 pmol/mg of protein per 10 min |
| Sodium Dependence | Absolute, with sigmoidal kinetics |
| Hill Coefficient for Sodium | 1.6 |
| Electrogenicity | Electrogenic (net transfer of positive charge) |
| Data derived from studies on a human placental cell line demonstrating the characteristics of the sodium-dependent active transport of pantothenate. nih.gov |
Hydrolysis of Dietary Coenzyme A and Acyl Carrier Protein (ACP) for Free Pantothenate Absorption
In the diet, a significant portion of pantothenic acid is not in its free form but is incorporated into Coenzyme A (CoA) and Acyl Carrier Protein (ACP). wikipedia.orgoregonstate.edu For the body to absorb this essential vitamin, these larger molecules must first be broken down. This digestive process occurs within the lumen of the intestine.
The hydrolysis of dietary CoA and ACP to free pantothenic acid is a multi-step enzymatic process:
CoA and ACP are first hydrolyzed to 4'-phosphopantetheine. wikipedia.org
The 4'-phosphopantetheine is then dephosphorylated to yield pantetheine. wikipedia.org
Finally, the intestinal enzyme pantetheinase hydrolyzes pantetheine to release free pantothenic acid. wikipedia.orgnih.gov
Molecular and Cellular Interplay of L Arginine and Pantothenate Pathways
Cross-talk and Regulatory Nodes Between Arginine and Pantothenate/CoA Biosynthesis
The biosynthetic pathways of arginine and pantothenate/Coenzyme A (CoA) are interconnected through various metabolic and regulatory links. These connections are particularly evident in microbial metabolic responses and have implications for broader metabolic cycles.
In certain bacteria, such as Escherichia coli, acid resistance mechanisms provide a clear example of the interplay between arginine and pantothenate/CoA pathways. E. coli possesses several acid resistance systems, with the arginine-dependent system being one of the most effective. nih.govnih.gov This system utilizes the enzyme arginine decarboxylase to consume intracellular protons, thereby maintaining a viable internal pH in extremely acidic environments. nih.gov The process involves an antiporter that exchanges extracellular arginine for the intracellular decarboxylation product, agmatine. nih.govnih.gov
| Component | Role in Acid Resistance | Metabolic Connection |
|---|---|---|
| Arginine Decarboxylase | Consumes intracellular protons, increasing internal pH. nih.gov | Directly utilizes arginine. |
| Glutamate Decarboxylase | Consumes intracellular protons through the decarboxylation of glutamate. | Utilizes glutamate, a product of arginine metabolism. creative-proteomics.com |
| Pantothenate/CoA | Indirectly influences acid resistance by modulating central metabolism, such as the TCA cycle. frontiersin.org | CoA is a crucial cofactor in numerous metabolic reactions. imrpress.com |
Alterations in arginine metabolism can lead to disruptions in the pantothenate and CoA biosynthesis pathways. For example, metabolic profiling studies have shown that interventions affecting amino acid metabolism can significantly alter pathways such as "Pantothenate and CoA biosynthesis". dovepress.com Inborn errors of CoA biosynthesis, though rare, underscore the critical role of this pathway and its sensitivity to metabolic disturbances. nih.gov
Both arginine and pantothenate/CoA pathways have a significant impact on central metabolic hubs like the citrate cycle (TCA cycle). Coenzyme A, derived from pantothenate, is essential for the entry of acetyl-CoA into the TCA cycle. imrpress.com Arginine metabolism also intersects with the TCA cycle; for instance, the breakdown of arginine can produce glutamate, which can be converted to α-ketoglutarate, a key intermediate of the TCA cycle. nih.govembopress.org
Research has shown that arginine can be catabolized to generate ATP, highlighting its role in energy metabolism. pnas.org Furthermore, metabolic reprogramming in certain disease states, such as cancer, demonstrates a clear link between arginine metabolism, the urea (B33335) cycle, and the TCA cycle. aacrjournals.org The synthesis of arginine itself is connected to the TCA cycle through the production of fumarate. nih.govembopress.org Given that CoA is a central player in the TCA cycle, any modulation of arginine metabolism that affects TCA cycle intermediates can indirectly influence the demand for and utilization of CoA.
Impact on Key Intracellular Signaling Cascades
L-arginine and Coenzyme A are not merely metabolites but also play crucial roles in modulating key intracellular signaling cascades that govern cell growth, proliferation, and metabolism.
L-arginine is a potent activator of the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism. iastatedigitalpress.com Arginine, along with other amino acids like leucine, signals to mTORC1, a key complex in the mTOR pathway. nih.gov This activation can occur through mechanisms that are both dependent and independent of the Rag GTPases, which are crucial for sensing amino acid availability. nih.govelifesciences.org
Studies have demonstrated that arginine supplementation can enhance the phosphorylation of mTOR and its downstream targets, such as p70S6K and 4E-BP1, leading to increased protein synthesis and cell growth. researchgate.netnih.gov The activation of the mTOR pathway by arginine is implicated in various physiological processes, including skeletal muscle hypertrophy and placental growth. iastatedigitalpress.comnih.gov Interestingly, prolonged deprivation of arginine can lead to a transient increase in Akt signaling. nih.gov
| Protein | Function in the Pathway | Effect of L-Arginine |
|---|---|---|
| Akt (Protein Kinase B) | Upstream activator of mTOR. iastatedigitalpress.com | Prolonged arginine deprivation can increase Akt signaling. nih.gov |
| mTOR (mammalian Target of Rapamycin) | Central kinase that integrates signals from nutrients and growth factors to regulate cell growth and proliferation. iastatedigitalpress.com | Activated by arginine. researchgate.netnih.gov |
| p70S6K (Ribosomal protein S6 kinase) | Downstream effector of mTOR that promotes protein synthesis. iastatedigitalpress.com | Phosphorylation is increased by arginine. researchgate.netnih.gov |
| 4E-BP1 (Eukaryotic initiation factor 4E-binding protein-1) | Downstream effector of mTOR that, when phosphorylated, releases its inhibition on translation initiation. nih.gov | Phosphorylation is increased by arginine. nih.gov |
Coenzyme A and its derivatives, particularly acetyl-CoA, are pivotal in cellular signaling through their role in protein acylation, a widespread post-translational modification. imrpress.comnih.gov Acylation involves the transfer of an acyl group from an acyl-CoA to a protein, which can alter the protein's function, localization, and stability. imrpress.comnih.gov This process is crucial for regulating gene expression, chromatin organization, and metabolism. nih.gov
Acetyl-CoA, in particular, acts as a critical regulator of metabolic pathways and can transmit signals both within and outside the cell. imrpress.com The acylation of histones, for example, can modulate gene transcription. imrpress.com Beyond its role in acylation, CoA is involved in numerous metabolic pathways that are central to cellular signaling, including the synthesis of lipids and ketone bodies. imrpress.com The compartmentalization of CoA within the cell, with high concentrations in the mitochondria, underscores its importance in energy metabolism and signaling originating from this organelle. nih.gov
Mechanisms of Combined Action at the Cellular Level: Inferred from Individual Component Research
The compound L-Arginine pantothenate is comprised of two biologically significant molecules: the amino acid L-Arginine and pantothenate (Vitamin B5). While direct research on the combined entity is limited, a comprehensive understanding of their individual roles in cellular metabolism allows for the inference of their synergistic mechanisms of action at the molecular and cellular levels.
Potential for Synergistic Effects on Cellular Bioenergetics and Metabolic Flux
The interplay between L-Arginine and pantothenate pathways suggests a potent synergy in optimizing cellular energy production and metabolic efficiency. Pantothenate is an essential precursor for the synthesis of Coenzyme A (CoA), a pivotal molecule in cellular metabolism. CoA is indispensable for the oxidation of fatty acids and pyruvate (B1213749) within the citric acid cycle (Krebs cycle), the central hub of cellular respiration and ATP production wikipedia.org.
L-Arginine's metabolic pathways are energetically demanding. The synthesis of urea from ammonia (B1221849) in the urea cycle, where L-Arginine is a key intermediate, requires ATP. Specifically, the conversion of ammonia and carbon dioxide to carbamoyl phosphate, the entry point into the urea cycle, utilizes two ATP molecules nih.govnih.gov. Furthermore, the synthesis of argininosuccinate (B1211890) from citrulline and aspartate also consumes ATP researchgate.net. By enhancing the efficiency of the citric acid cycle and oxidative phosphorylation through increased CoA availability, the pantothenate component can ensure a robust supply of ATP to fuel these L-Arginine-dependent processes.
Moreover, nitric oxide (NO), synthesized from L-Arginine, has been shown to regulate the metabolism of glucose and fatty acids nih.gov. Physiological levels of NO can stimulate glucose uptake and the oxidation of both glucose and fatty acids in various tissues nih.gov. This regulatory role of NO on energy substrate metabolism complements the function of CoA, potentially leading to a more efficient and balanced metabolic flux. Research has also indicated that CoA plays a key role in regulating the actions of nitric oxide, suggesting a reciprocal relationship where CoA influences NO function, which in turn modulates energy metabolism case.educase.edu.
The potential for synergistic effects on cellular bioenergetics is further supported by research on the individual components' impact on mitochondrial function. L-Arginine metabolism is closely linked to mitochondrial bioenergetics, with mitochondrial arginase (ARG2) influencing the tricarboxylic acid (TCA) cycle and supporting oxidative metabolism wikipedia.org. Pantothenate, through CoA, is central to the function of the mitochondrial respiratory chain. Therefore, a combined provision of L-Arginine and pantothenate could theoretically enhance mitochondrial efficiency from both the substrate and cofactor perspectives.
Table 1: Interactive Roles of L-Arginine and Pantothenate in Cellular Bioenergetics
| Metabolic Process | Role of L-Arginine | Role of Pantothenate (as CoA) | Potential Synergistic Effect |
| Citric Acid Cycle (TCA) | Precursor to metabolites that can enter the TCA cycle (e.g., α-ketoglutarate) wikipedia.org. | Essential cofactor (as Acetyl-CoA and Succinyl-CoA) for cycle progression and ATP production wikipedia.org. | Enhanced TCA cycle flux and increased ATP generation to support L-Arginine's energy-dependent pathways. |
| Urea Cycle | Key intermediate and regulator nih.govresearchgate.net. | Supports the ATP production required for multiple steps in the urea cycle nih.gov. | Efficient removal of ammonia, a toxic byproduct of amino acid catabolism. |
| Fatty Acid Oxidation | Nitric oxide (from L-Arginine) can regulate fatty acid metabolism nih.gov. | Essential for the transport and oxidation of fatty acids for energy production wikipedia.org. | Optimized utilization of fatty acids as an energy source. |
| Nitric Oxide Synthesis | Substrate for nitric oxide synthase (NOS) msu.ru. | Coenzyme A has been found to regulate the actions of nitric oxide case.educase.edu. | Modulated nitric oxide signaling impacting various cellular functions, including energy metabolism. |
Co-regulation of Enzyme Activities and Gene Expression within Interconnected Pathways
The metabolic pathways of L-Arginine and pantothenate are not only interconnected through substrate and energy coupling but also through the potential for co-regulation of key enzymes and gene expression.
Enzyme Activity:
The activity of several enzymes in the L-Arginine metabolic pathways is subject to regulation that can be influenced by the products of pantothenate-dependent metabolism. For instance, the synthesis of N-acetylglutamate (NAG), an allosteric activator of carbamoyl phosphate synthetase I (the rate-limiting step of the urea cycle), is dependent on acetyl-CoA, which is derived from pantothenate nih.gov. Therefore, an adequate supply of pantothenate can directly enhance the activity of the urea cycle by ensuring the availability of this critical activator.
Conversely, metabolites of L-Arginine can influence CoA-related pathways. Nitric oxide has been shown to regulate mitochondrial fatty acid metabolism through the S-nitrosylation of enzymes like very long-chain acyl-coenzyme A (CoA) dehydrogenase (VLCAD), which can improve its catalytic efficiency nih.gov. This suggests a feedback loop where a product of L-Arginine metabolism can positively modulate a CoA-dependent metabolic pathway.
Furthermore, the synthesis of polyamines, which are derived from the L-Arginine metabolite ornithine, is a highly regulated process. The enzyme spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, is known to be influenced by CoA nih.gov.
Gene Expression:
Both L-Arginine and nitric oxide have been demonstrated to influence gene expression. L-Arginine supplementation has been shown to upregulate the expression of myogenic genes such as Myogenic factor 5 (Myf5), Myogenic regulator 4 (MRF4), and myogenin (MyoG) nih.gov. Nitric oxide can activate the expression of peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis and oxidative phosphorylation nih.gov.
Preclinical Pharmacokinetic and Mechanistic Pharmacodynamic Characterization of L Arginine and Pantothenate and Theoretical Considerations for Their Salt
Absorption and Distribution Profiles of L-Arginine and Pantothenate in Preclinical Models
The initial stages of bioavailability, encompassing absorption from the gastrointestinal tract and subsequent distribution to various tissues, are critical determinants of a compound's physiological activity. Preclinical studies in various animal models have elucidated the distinct mechanisms governing these processes for L-Arginine and pantothenate.
L-Arginine: The intestinal absorption of L-Arginine is a complex process influenced by significant presystemic metabolism. In mammals, the primary sites for absorption are the jejunum and ileum of the small intestine. nih.gov However, substantial arginase activity in the small intestine leads to the degradation of approximately 40% of ingested L-Arginine before it can reach the portal vein. nih.gov This first-pass metabolism significantly impacts its systemic bioavailability, with estimates suggesting that about 50% of dietary arginine ultimately enters the circulatory system. nih.gov Preclinical studies in neonatal piglets have shown that dietary supplementation with L-Arginine can enhance intestinal development, including increasing jejunal villus height, which is expected to improve absorptive capacity. researchgate.netinternationalscholarsjournals.com In Swiss mice subjected to physical exercise and heat stress, L-Arginine supplementation was found to preserve the integrity of the intestinal epithelium, suggesting a role in maintaining the gut's barrier function, which is crucial for nutrient absorption. nih.gov
Pantothenate: Dietary forms of pantothenate, such as Coenzyme A (CoA) and acyl carrier protein (ACP), must be hydrolyzed into free pantothenic acid within the intestinal lumen to be absorbed. drugbank.com In preclinical models including rats and chicks, the absorption of pantothenic acid at low concentrations is not by simple diffusion but occurs via a saturable, sodium-dependent active transport mechanism. researchgate.net Notably, this transport system is shared with biotin (B1667282), leading to competitive inhibition between the two vitamins for intestinal uptake. researchgate.net The bioavailability of pantothenate is generally high, particularly from animal-derived food sources, where it is estimated to be around 80%. nih.govtandfonline.com In ruminants, the gut microbiota can synthesize pantothenic acid; however, studies have also reported that a large portion (around 80%) of orally supplemented pantothenic acid disappears before reaching the duodenum, indicating significant degradation or metabolism within the rumen. researchgate.net
| Compound | Preclinical Model(s) | Key Absorption Mechanisms & Findings | Estimated Bioavailability | Citations |
|---|---|---|---|---|
| L-Arginine | Mammals (General), Piglets, Mice | Absorbed in jejunum and ileum; significant first-pass metabolism by intestinal arginase. Supplementation can improve intestinal villus height in piglets. | ~50% (dietary) | nih.govresearchgate.netinternationalscholarsjournals.com |
| Pantothenate | Rats, Chicks, Ruminants | Requires hydrolysis to free form. Absorbed via a sodium-dependent, saturable transport system shared with biotin. Significant presystemic degradation in ruminants. | ~80% (from animal sources) | drugbank.comresearchgate.netnih.govtandfonline.comresearchgate.net |
L-Arginine: Following absorption, L-Arginine is distributed throughout the body. Preclinical studies in rats using intraperitoneal administration demonstrated a close correlation between rising plasma L-Arginine levels and its concentration in organs with high nitric oxide (NO) production, such as the aorta, heart, and vena cava. nih.gov The plasma half-life in these rat models was approximately one hour, with tissue half-lives ranging from one to two hours. nih.gov Cellular uptake is a regulated process. In the rat renal medulla, for instance, L-Arginine transport is mediated by cationic amino acid transporters (specifically CAT-1), which are crucial for maintaining intracellular substrate levels for NO synthesis. researchgate.net This transporter is localized to the collecting ducts and vasa recta in the inner medulla. researchgate.net
Pantothenate: After entering circulation, pantothenic acid is taken up by various tissues through mechanisms similar to its intestinal absorption, often involving sodium-dependent transport. researchgate.net Studies on isolated adipocytes from adult rats revealed that pantothenate accumulation is an energy- and temperature-dependent process. nih.gov This cellular uptake is specific, as it was inhibited by unlabeled pantothenate but not by other water-soluble vitamins. nih.gov The transport systems for pantothenate are also present at critical biological barriers; evidence from preclinical models indicates that it shares a common transport system with biotin at the blood-brain barrier and in the heart. researchgate.net The accumulation of substances within a cell can occur through various mechanisms, including abnormal metabolism, mutations affecting protein transport, enzymatic deficiencies, or the inability to degrade phagocytosed particles. uoa.edu.iquoanbar.edu.iquomustansiriyah.edu.iq
Biotransformation and Excretion Pathways of L-Arginine and Pantothenate
Once distributed, L-Arginine and pantothenate undergo extensive metabolism, converting them into a variety of biologically critical molecules. Their metabolic fates are tissue-specific and tightly regulated.
L-Arginine serves as a crucial substrate for several metabolic pathways, and its degradation is initiated by multiple enzymes, leading to the production of numerous important biological compounds. nih.gov
Nitric Oxide Synthase (NOS) Pathway: In various tissues, including the endothelium and neurons, NOS isoforms metabolize L-Arginine to produce L-citrulline and nitric oxide (NO), a key signaling molecule. nih.govnih.gov
Arginase Pathway: This is quantitatively the most significant pathway for L-Arginine catabolism in many mammals. nih.gov Arginase hydrolyzes L-Arginine into urea (B33335) and L-ornithine. nih.govresearchgate.net L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are vital for cell proliferation, and L-proline, an essential component for collagen synthesis. nih.govnih.gov In the liver, this pathway is a central part of the urea cycle for ammonia (B1221849) detoxification. benthamopenarchives.com
Arginine:Glycine Amidinotransferase (AGAT) Pathway: In tissues like the kidney and pancreas, L-Arginine is a substrate for AGAT, which initiates the synthesis of creatine, a molecule critical for energy homeostasis in muscle and nerve cells. nih.govresearchgate.net
Arginine Decarboxylase (ADC) Pathway: This pathway converts L-Arginine to agmatine, which has functions as a neurotransmitter and neuromodulator. nih.govresearchgate.net
The interplay between these pathways is crucial. For example, the arginase and NOS pathways compete for their common substrate, L-Arginine. benthamopenarchives.com Endogenous synthesis of L-Arginine occurs via the intestinal-renal axis in mammals like rats and pigs, where citrulline produced in the intestine is converted to L-Arginine in the kidneys. nih.govbenthamopenarchives.com
| Enzyme Pathway | Primary Enzyme(s) | Key Metabolites/Derivatives | Primary Tissue Locations (Preclinical) | Citations |
|---|---|---|---|---|
| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), L-Citrulline | Endothelium, Neurons, Macrophages | nih.govnih.gov |
| Urea Cycle / Polyamine Synthesis | Arginase | Urea, L-Ornithine, Polyamines, L-Proline | Liver (Urea Cycle), Macrophages, Endothelial Cells | nih.govnih.govbenthamopenarchives.com |
| Creatine Synthesis | Arginine:Glycine Amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Kidney, Pancreas | nih.govresearchgate.net |
| Agmatine Synthesis | Arginine Decarboxylase (ADC) | Agmatine | Brain, various tissues | nih.govresearchgate.net |
The primary metabolic role of pantothenate (Vitamin B5) is to serve as the essential precursor for the biosynthesis of Coenzyme A (CoA). nih.govasm.org This multi-step enzymatic conversion is fundamental to all forms of life. oregonstate.edu
The synthesis of CoA from pantothenate involves five key enzymatic steps:
Phosphorylation: Pantothenate is first phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate. nih.govfrontiersin.org
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) then adds a cysteine molecule. frontiersin.org
Decarboxylation: The cysteine is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885). frontiersin.org
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adds an adenosine (B11128) monophosphate (AMP) group to form dephospho-CoA. frontiersin.org
Final Phosphorylation: Finally, dephospho-CoA kinase (DPCK) phosphorylates the dephospho-CoA to produce the active Coenzyme A. frontiersin.org
CoA is a vital cofactor in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the tricarboxylic acid (TCA) cycle. nih.govasm.org Pantothenate is also required for the synthesis of the 4'-phosphopantetheine prosthetic group of the acyl carrier protein (ACP), which is essential for fatty acid synthesis. oregonstate.edu Following its use, CoA is eventually hydrolyzed, releasing pantothenic acid, which is then primarily excreted in the urine. researchgate.net
Mechanistic Pharmacodynamic Studies in Preclinical Models
The pharmacodynamic effects of L-Arginine and pantothenate are direct consequences of their metabolic roles described above.
L-Arginine: The most extensively studied mechanism of L-Arginine is its role as the sole substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO). consensus.appnih.gov In preclinical models, this mechanism underlies many of its physiological effects. For example, in spontaneously hypertensive rats, L-Arginine supplementation was shown to act via the NOS-sGC-cGMP pathway to exert its effects. nih.gov NO is a potent vasodilator, and L-Arginine administration has been shown to improve endothelial function in animal models of hypercholesterolemia and atherosclerosis. annualreviews.org Beyond its role in NO production, L-Arginine has other demonstrated mechanisms. In a mouse and intestinal organoid co-culture model, L-Arginine was found to stimulate the expansion of intestinal stem cells. nih.gov This effect was mediated not directly on the stem cells, but by stimulating CD90+ stromal cells to secrete Wnt2b via the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which in turn promoted stem cell function. nih.gov Furthermore, L-Arginine can induce antioxidant responses by stimulating the synthesis of glutathione (B108866) and activating the Nrf2 pathway. consensus.app
Pantothenate: The pharmacodynamic actions of pantothenate are almost entirely attributable to its conversion into Coenzyme A (CoA). drugbank.com As CoA, it functions as an essential carrier molecule for acyl groups. drugbank.com These acyl groups are substrates in the tricarboxylic acid (TCA) cycle for cellular energy generation and are fundamental for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine. drugbank.com CoA is also the source of the 4'-phosphopantetheine moiety for acyl carrier protein (ACP), which is indispensable for fatty acid synthesis. drugbank.com Preclinical studies have highlighted the importance of pantothenate in maintaining cellular health. In ducks, a severe pantothenic acid deficiency was shown to induce intestinal injury and oxidative stress. nih.gov This suggests that pantothenate, likely through its role in CoA-dependent processes, is crucial for maintaining intestinal integrity and can protect cells from peroxidative damage, an effect that may be linked to increasing cellular levels of glutathione. drugbank.comnih.gov
L-Arginine's Direct Influence on Nitric Oxide Production and Endothelial Function in Animal Models
L-arginine, a semi-essential amino acid, serves as the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule in the vascular system. Preclinical research using various animal models has extensively documented the direct influence of L-arginine administration on NO production and the subsequent improvement of endothelial function. The endothelium, a thin layer of cells lining the interior surface of blood vessels, relies on NO to regulate vascular tone, inhibit platelet aggregation, and prevent inflammation.
In animal models of hypercholesterolemia, which is known to impair endothelium-dependent vasodilation, dietary supplementation with L-arginine has shown beneficial effects. For instance, studies in hypercholesterolemic rabbits demonstrated that L-arginine supplementation could partially restore the impaired vasodilator responses to acetylcholine, a substance that stimulates endothelial NO production. Intravenous administration of L-arginine was found to normalize the endothelium-dependent vasodilation of hind limb resistance vessels in these rabbits. This restoration of function is attributed to the increased availability of the substrate for NOS, thereby enhancing NO synthesis.
The mechanism involves L-arginine being converted by endothelial NOS (eNOS) into NO and L-citrulline. This NO then diffuses to the underlying vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. Preclinical studies in diabetic rats have corroborated these findings, showing that oral L-arginine administration can reverse endothelial dysfunction by restoring endothelium-dependent relaxation and decreasing oxidative stress.
However, the effects of L-arginine supplementation can be temporary and dependent on the underlying pathological condition. In one study with hypercholesterolemic rabbits, the initial preservation of endothelium-dependent vasodilation was not sustained over a 14-week period, suggesting complex regulatory mechanisms. Furthermore, while L-arginine administration has been shown to reduce intimal hyperplasia in balloon-injured carotid arteries in spontaneously hypertensive rats, its efficacy in models of immune-mediated injury has been less clear. In a rat arterial allograft model, enhanced NO production via L-arginine did not inhibit intimal thickening, indicating that the benefits of L-arginine may be context-dependent.
The following table summarizes key findings from selected preclinical studies on the effects of L-arginine on endothelial function.
| Animal Model | Condition | L-Arginine Administration Route | Key Findings | Reference(s) |
| Rabbit | Hypercholesterolemia | Dietary / Intravenous | Partially restored endothelium-dependent vasodilation; Normalized vasodilation in hind limb resistance vessels. | |
| Rat | Diabetes | Oral | Reversed endothelial dysfunction; Restored endothelium-dependent relaxation; Decreased oxidative stress. | |
| Spontaneously Hypertensive Rat | Balloon-injured carotid artery | Oral | Reduced intimal hyperplasia. | |
| Rat | Arterial Allograft (Immune Injury) | Oral | Did not inhibit intimal thickening despite enhanced NO production. | |
| Broiler Chickens | Corticosterone-induced stress | Oral | Did not improve circulating levels of NO or NOS activity. |
These preclinical data collectively establish L-arginine as a crucial modulator of endothelial function through its role as a substrate for NO synthesis. The findings highlight its potential to counteract endothelial dysfunction in various pathological states, although the therapeutic effect may be influenced by the specific disease model and duration of administration.#### 5.3.2. Pantothenate's Regulatory Role in Lipid and Energy Metabolism through Coenzyme A
Pantothenate, also known as vitamin B5, is an essential nutrient that serves as the precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in all forms of life. CoA plays a central role in a vast array of metabolic reactions, particularly in the metabolism of lipids and the generation of energy. Preclinical studies in various animal models have elucidated the critical regulatory functions of pantothenate, primarily through its conversion to CoA.
CoA is indispensable for the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle, the final common pathway for the oxidation of carbohydrates, fats, and proteins. In the form of acetyl-CoA, it serves as the primary substrate for the TCA cycle, where its oxidation generates ATP, the main energy currency of the cell. Furthermore, acetyl-CoA is a crucial building block for the synthesis of fatty acids, cholesterol, and steroid hormones.
Animal models with induced pantothenic acid deficiency (PAD) have been instrumental in demonstrating its importance. Studies in rats have shown that even a mild pantothenate deficiency can lead to significantly elevated serum levels of triglycerides and free fatty acids. In Pekin ducks, a well-established model for PAD, deficiency resulted in growth depression, fasting hypoglycemia, and disrupted lipid and glucose metabolism. These findings underscore the necessity of adequate pantothenate levels for maintaining normal lipid homeostasis.
The mechanism behind these observations lies in the multiple roles of CoA. CoA is required to "activate" fatty acids by converting them into acyl-CoA thioesters, a prerequisite for both their synthesis into triglycerides for storage and their breakdown via β-oxidation to produce energy. Additionally, pantothenate, in the form of 4'-phosphopantetheine, is a required prosthetic group for acyl-carrier protein (ACP), a key component of the fatty acid synthase (FAS) complex, which is essential for the synthesis of fatty acids.
The following table summarizes findings from preclinical studies investigating the effects of pantothenic acid deficiency on metabolic parameters.
| Animal Model | Condition | Key Findings | Reference(s) |
| Rats | Mild Pantothenate Deficiency | Significantly elevated serum triglycerides and free fatty acids. | |
| Mice | Pantothenate-deficient diet with L(-)pantothenate (antagonist) | Decreased growth rate; elevated liver levels of total lipid, total cholesterol, and triglyceride. | |
| Pekin Ducks | Pantothenic Acid Deficiency (PAD) | Disrupted lipid and glucose metabolism; decreased liver triglyceride and free fatty acids; increased relative liver weight and glycogen (B147801) content. | |
| Blunt Snout Bream (Fish) | Pantothenic Acid Deficiency (PAD) | Hepatic fat deposition; dysfunction of lipid metabolism; decreased whole-body crude lipid content. |
The formulation of L-arginine and pantothenate into a single salt, L-arginine pantothenate, presents a compelling basis for theoretical pharmacodynamic interactions that could offer synergistic effects on vascular health and cellular metabolism. These potential interactions are rooted in the distinct yet interconnected pathways that each component influences: L-arginine's role in nitric oxide (NO) synthesis and pantothenate's function as the precursor to Coenzyme A (CoA).
A primary area of theoretical interaction lies at the crossroads of endothelial function and energy metabolism. Healthy endothelial function, which is directly supported by L-arginine through NO production, is energetically demanding. The synthesis of NO by nitric oxide synthase (NOS) is an energy-dependent process. Pantothenate, by ensuring an adequate supply of CoA, is critical for efficient energy production through the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation. Therefore, by providing both the substrate for NO synthesis (L-arginine) and a key facilitator of cellular energy production (pantothenate), the combined salt could theoretically ensure that the endothelial cells have both the necessary building blocks and the energetic capacity to maintain optimal NO production and vascular health.
Furthermore, recent research has uncovered a more direct link between CoA and NO signaling. CoA is involved in a process called protein S-nitrosylation, a mechanism by which NO modifies the function of proteins. This process is crucial for regulating cellular metabolism, including energy production and the metabolism of fats and sugars. CoA can initiate protein nitrosylation, thereby influencing the specificity of NO's actions within the cell. This compound could theoretically enhance this regulatory network by simultaneously boosting the pools of both NO and CoA, potentially leading to more efficient and targeted metabolic regulation.
Dyslipidemia, characterized by elevated levels of triglycerides and LDL-cholesterol, is a known contributor to endothelial dysfunction. This is partly due to increased oxidative stress, which can "uncouple" endothelial NOS (eNOS), causing it to produce superoxide (B77818) radicals instead of NO, further impairing vasodilation. Pantothenate's role in lipid metabolism via CoA is crucial for the proper breakdown and utilization of fatty acids. By supporting healthy lipid metabolism, the pantothenate component could help mitigate the lipotoxicity that contributes to endothelial dysfunction. This metabolic support would, in turn, create a more favorable environment for the L-arginine component to effectively enhance NO production, thereby improving vascular function. In mouse models, deletion of adipose triglyceride lipase (B570770) (ATGL) in the endothelium, an enzyme involved in the breakdown of triglycerides, led to impaired NO synthesis and endothelial dysfunction. This highlights the intimate connection between lipid handling within endothelial cells and their ability to produce NO.
In essence, the theoretical pharmacodynamic synergy of this compound can be conceptualized as a dual-support system for the vasculature. L-arginine directly fuels the production of the primary vasodilator, NO, while pantothenate ensures the metabolic machinery is running efficiently to support this production and to maintain a healthy cellular environment. This combination could theoretically address both the substrate-level requirements for vasodilation and the underlying metabolic health of the endothelial cells, representing a multi-faceted approach to supporting vascular homeostasis.
Advanced Research Methodologies for Studying the Biological Impact of L Arginine Pantothenate Components
In Vitro Experimental Models and Systems
In vitro models are crucial for dissecting the fundamental molecular and cellular mechanisms of L-arginine and pantothenic acid without the complexities of a whole organism.
Cell Culture Models for Investigating Cellular Uptake, Metabolism, and Signaling Pathways
Cell culture systems provide a controlled environment to study how L-arginine and pantothenic acid are taken up by cells, metabolized, and how they influence cellular signaling.
Endothelial Cells: These cells, which line blood vessels, are a key model for studying the vascular effects of L-arginine. L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule in the regulation of blood vessel tone. mdpi.com Research in endothelial cell cultures focuses on L-arginine transport across the cell membrane and its subsequent conversion to NO.
Intestinal Epithelial Cells: The absorption of both L-arginine and pantothenic acid is studied using models of the intestinal lining, such as Caco-2 cells. researchgate.net Pantothenic acid uptake in the intestine is a carrier-mediated process involving the sodium-dependent multivitamin transporter (SMVT). nih.govresearchgate.netphysiology.org Studies in these cell lines help to understand the efficiency of absorption and potential competitive interactions. oregonstate.edu For instance, research has shown that pantothenate can help preserve the integrity of the intestinal epithelial barrier in cell culture models. researchgate.net
Liver Cells (Hepatocytes): The liver is a central hub for amino acid metabolism. researchgate.net Liver cell models are used to investigate the role of L-arginine in the urea (B33335) cycle and as a precursor for the synthesis of other molecules. nih.gov They are also instrumental in studying how L-arginine may influence signaling pathways related to cell proliferation and metabolism, such as the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cell lines. e-jlc.orge-jlc.org
Enzyme Activity Assays
The biological effects of L-arginine and pantothenic acid are mediated by various enzymes. Assays to measure the activity of these enzymes are fundamental to understanding the metabolic pathways involved.
Nitric Oxide Synthase (NOS): The activity of NOS is a key indicator of the biological action of L-arginine. Assays typically measure the conversion of L-arginine to L-citrulline and NO.
Arginase: This enzyme competes with NOS for L-arginine, converting it to ornithine and urea. sigmaaldrich.comsigmaaldrich.com Arginase activity assays are important for understanding the balance between the NO and urea cycles. abcam.cnnih.gov These assays often involve the colorimetric detection of urea produced from the enzymatic reaction. sigmaaldrich.comsigmaaldrich.comelabscience.com
Pantothenate Kinase (PanK): As the first and rate-limiting enzyme in coenzyme A (CoA) biosynthesis from pantothenic acid, PanK activity is a critical measure of pantothenic acid utilization. nih.govenach.org Assays for PanK often involve radiochemical or luminescence-based methods to detect the formation of phosphopantothenate. nih.govenach.org
Pantothenate Synthetase: This enzyme catalyzes the formation of pantothenate from pantoate and beta-alanine. uniprot.orgproteopedia.orgfrontiersin.orgresearchgate.netdrugbank.com Its activity is essential in microorganisms that synthesize their own pantothenic acid.
Below is an interactive table summarizing key enzymes and their assay principles.
| Enzyme | Component | Function | Assay Principle |
| Nitric Oxide Synthase (NOS) | L-Arginine | Produces nitric oxide (NO) and L-citrulline from L-arginine. | Measurement of NO or L-citrulline production. |
| Arginase | L-Arginine | Converts L-arginine to ornithine and urea. sigmaaldrich.comsigmaaldrich.com | Colorimetric detection of urea. sigmaaldrich.comelabscience.com |
| Pantothenate Kinase (PanK) | Pantothenic Acid | Catalyzes the first step in Coenzyme A biosynthesis. nih.gov | Radiochemical or luminescence-based detection of phosphopantothenate. nih.gov |
| Pantothenate Synthetase | Pantothenic Acid | Catalyzes the synthesis of pantothenate. uniprot.orgproteopedia.org | Measurement of pantothenate formation. |
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the impact of L-arginine and pantothenic acid on gene and protein expression.
Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarrays are used to measure changes in the mRNA levels of enzymes and transporters involved in L-arginine and pantothenic acid metabolism in response to supplementation.
Protein Immunoblotting (Western Blotting): This technique is used to quantify the amount of specific proteins, such as NOS, arginase, and pantothenate kinase, in cells or tissues. For example, studies have used Western blotting to show that oral L-arginine supplementation can increase the expression of endothelial NOS (eNOS) in the aorta and kidneys of rats. cambridge.org In hepatocellular carcinoma cell lines, L-arginine in combination with argininosuccinate (B1211890) synthetase 1 (ASS1) overexpression was shown to inhibit key signaling pathways like PI3K/Akt and MAPK. e-jlc.orgdoaj.org
Preclinical In Vivo Animal Models and Approaches
Animal models are indispensable for studying the systemic effects of L-arginine pantothenate components on metabolism and physiology.
Controlled Dietary Supplementation Studies in Model Organisms
Supplementing the diets of model organisms with L-arginine or pantothenic acid allows researchers to observe their metabolic responses in a controlled setting.
Rodents (Rats and Mice): Rodent models are widely used to study the effects of L-arginine on obesity, glucose metabolism, and fatty acid oxidation. nih.govresearchgate.net For example, dietary L-arginine supplementation in diet-induced obese rats has been shown to reduce white fat mass by promoting the oxidation of energy substrates in skeletal muscle. nih.gov In mice, L-arginine supplementation has been found to reduce food intake. nih.gov Studies on pantothenic acid absorption have also been conducted in rats, demonstrating a sodium-dependent active transport mechanism in the intestine. nih.gov
Poultry (Chickens and Ducks): The nutritional requirements and metabolic effects of pantothenic acid have been studied in poultry. Deficiency can lead to retarded growth and dermatitis. poultrydvm.commsdvetmanual.com Supplementation studies have aimed to determine the optimal dietary levels for growth and feed efficiency. nih.govmdpi.com Some research has investigated the interaction of pantothenic acid with other dietary components, such as copper sulphate, which can interfere with coenzyme A biosynthesis. nih.gov
Swine (Pigs): Pigs are a valuable model for human nutrition and metabolism. researchgate.net Studies in swine have shown that dietary L-arginine supplementation can enhance protein gain, reduce fat deposition, and improve gut health. researchgate.netnih.govoup.com It has also been shown to play a role in regulating the metabolism of weaned piglets. pig333.comnih.gov
The following interactive table provides an overview of key findings from animal supplementation studies.
| Model Organism | Supplement | Key Metabolic Responses |
| Rats | L-Arginine | Reduced white fat mass, stimulated glucose and oleic acid oxidation in skeletal muscle. nih.gov |
| Mice | L-Arginine | Reduced food intake. nih.gov |
| Chickens | Pantothenic Acid | No improvement in growth or feed efficiency with supplementation in a corn-soybean meal diet. nih.gov |
| Ducks | Pantothenic Acid | Increased growth performance and breast meat yield. mdpi.com |
| Pigs | L-Arginine | Enhanced protein gain, reduced white-fat deposition, and improved gut health. researchgate.netnih.gov |
Application of Specific Enzyme Inhibitors
The use of specific enzyme inhibitors is a powerful tool to elucidate the importance of particular metabolic pathways.
N(G)-nitro-L-arginine methyl ester (L-NAME): L-NAME is a widely used inhibitor of nitric oxide synthase (NOS). nih.govscispace.com By blocking the production of NO from L-arginine, researchers can investigate the NO-dependent effects of L-arginine. nih.govnih.govscielo.br However, it is important to note that L-NAME can also inhibit arginase activity, which needs to be considered when interpreting results. nih.gov Studies using L-NAME have been conducted in various contexts, including its effects on capillary leakage and tumor growth in mice. nih.gov
Advanced Analytical Techniques for Quantitative Assessment of Metabolites and Pathways
The study of the biological impact of this compound's constituent components, L-Arginine and pantothenic acid, necessitates sophisticated analytical methodologies. These techniques are crucial for the precise quantification of these compounds and their metabolites, as well as for elucidating their roles in complex metabolic pathways. Advanced methods provide the sensitivity and specificity required to understand the dynamic biochemical processes influenced by these nutrients.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Compound Quantification and Metabolomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for the targeted quantification of L-Arginine, pantothenic acid, and their derivatives, as well as for broad-scale metabolomics profiling. frontiersin.orgnih.gov This technology combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In targeted analysis, LC-MS/MS allows for the accurate measurement of specific molecules like L-Arginine and its methylated derivatives, asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), in various biological matrices such as plasma. northwestern.edu The method typically involves an initial protein precipitation step, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). northwestern.edunih.gov This approach offers high precision and accuracy, making it suitable for clinical research and understanding disease pathologies where arginine metabolism is implicated. northwestern.edunih.gov For instance, studies have used LC-MS/MS to quantify decreased L-Arginine concentrations in the plasma of mice with hepatocellular carcinoma and in patients with pediatric multiple sclerosis. nih.govnih.gov
Untargeted metabolomics using LC-MS/MS provides a comprehensive snapshot of the metabolome, enabling the identification of a wide array of metabolites and revealing alterations in metabolic pathways. nih.govmdpi.com This global profiling is instrumental in identifying biomarkers and understanding the systemic effects of nutrients. researchgate.net For example, KEGG pathway enrichment analysis following LC-MS/MS has highlighted the significance of the pantothenate and Coenzyme A (CoA) biosynthesis pathway in age-related physiological changes. frontiersin.org
Key Features of LC-MS/MS in Metabolite Analysis:
| Feature | Description | Relevance to L-Arginine & Pantothenate |
|---|---|---|
| High Sensitivity | Capable of detecting metabolites at very low concentrations (femtomolar to picomolar range). | Crucial for quantifying low-abundance metabolites in arginine and pantothenate pathways. |
| High Specificity | MRM mode allows for the unambiguous identification and quantification of target analytes in complex mixtures. | Essential to differentiate between structurally similar compounds like arginine and its methylated derivatives. northwestern.edu |
| Broad Coverage | Untargeted approaches can identify hundreds to thousands of metabolites in a single run. | Enables a holistic view of the metabolic impact, including the pantothenate and CoA biosynthesis pathway. frontiersin.org |
| Quantitative Accuracy | Use of stable isotope-labeled internal standards ensures high accuracy and precision. nih.gov | Provides reliable data for understanding metabolic dysregulation in various conditions. iu.edu |
High-Performance Liquid Chromatography (HPLC) with Optical or Fluorescence Detection for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) coupled with optical (UV-Vis) or fluorescence detectors is a robust and widely used technique for the analysis of metabolites like L-Arginine. While perhaps less sensitive than MS detection for some applications, it offers reliability and cost-effectiveness.
For compounds that possess a chromophore, UV detection is a straightforward approach. Isocratic HPLC methods with UV detection have been validated for the quality control and quantification of L-Arginine in pharmaceutical solutions. researchgate.netsielc.com However, many amino acids, including arginine, lack a strong native chromophore, necessitating derivatization to enhance detection.
Fluorescence detection offers significantly higher sensitivity and selectivity. Pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) is a common strategy. nih.gov This approach has been successfully used to develop highly sensitive reversed-phase HPLC methods for the simultaneous determination of L-Arginine and numerous molecules involved in its metabolic cycle in biological samples like human urine. nih.govmdpi.com Such methods are valuable for routine clinical applications due to their precision, accuracy, and reliability. nih.gov The use of internal standards and careful optimization of chromatographic conditions are key to achieving accurate quantification. nih.gov
Comparison of HPLC Detection Methods for Arginine Metabolites:
| Detector | Principle | Derivatization | Sensitivity | Selectivity |
|---|---|---|---|---|
| UV/Vis | Measures the absorption of light by the analyte. | Often not required if analyte has a chromophore. | Moderate | Lower |
| Fluorescence | Measures the emission of light from a fluorescent analyte or derivative. | Typically required (e.g., OPA). nih.gov | High | High |
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Global Metabolite Profiling
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides a comprehensive overview of the metabolites present in a biological sample. nih.gov It is particularly well-suited for global metabolite profiling because it can detect a wide range of compounds simultaneously with minimal sample preparation. plos.org
NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. The ¹H NMR spectrum provides detailed information about the structure, concentration, and chemical environment of metabolites. This technique has been used to quantify global protein arginine methylation by detecting monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA) in hydrolyzed protein extracts from cells, tissues, and organoids. nih.gov
For metabolomics, NMR provides a highly reproducible and quantitative snapshot of the metabolic state. plos.org It can identify and quantify dozens of metabolites, including amino acids like L-Arginine, in biofluids such as serum and cerebrospinal fluid. plos.orghmdb.ca The resulting metabolic profiles can be used to identify biomarkers for diseases and to understand metabolic responses to various stimuli. While its sensitivity is generally lower than that of MS-based methods, its non-biased nature and high reproducibility make it an invaluable tool for systems biology. nih.gov
Microbiological Assays for Pantothenate Quantification
Microbiological assays represent a classic and functional method for quantifying B-vitamins, including pantothenic acid. These bioassays measure the growth of a specific microorganism that requires the vitamin for its proliferation. The growth of the microorganism is proportional to the concentration of the vitamin in the sample.
The most commonly used organism for pantothenate assays is Lactobacillus plantarum (ATCC 8014). exodocientifica.com.brinterlabdist.com.br The assay is performed using a specialized basal medium that contains all the necessary nutrients for the growth of L. plantarum except for pantothenic acid. exodocientifica.com.brmicromasterlab.com When a sample containing pantothenate is added, the organism grows, and the extent of this growth can be measured turbidimetrically (by measuring the cloudiness of the medium) or titrimetrically. interlabdist.com.brresearchgate.net
A semi-automated radiometric-microbiological assay has also been developed, which measures the production of ¹⁴CO₂ from the metabolism of a radiolabeled substrate in the presence of pantothenic acid, offering a sensitive and specific alternative. nih.gov Although these methods can be more time-consuming and less specific than chromatographic techniques, they provide a measure of the biologically active form of the vitamin.
Steps in a Typical Microbiological Assay for Pantothenate:
| Step | Description |
|---|---|
| 1. Preparation | A pantothenate-free assay medium is prepared. Standard solutions of calcium pantothenate and the unknown samples are prepared. interlabdist.com.br |
| 2. Inoculation | Each tube, containing the medium and varying concentrations of the standard or sample, is inoculated with a standardized culture of Lactobacillus plantarum. exodocientifica.com.br |
| 3. Incubation | The tubes are incubated at a controlled temperature (e.g., 35-37°C) for a specific period (e.g., 18-24 hours). exodocientifica.com.br |
| 4. Measurement | The growth of the bacteria is quantified, typically by measuring the turbidity with a spectrophotometer. researchgate.net |
| 5. Calculation | The concentration of pantothenate in the sample is determined by comparing its growth-promoting effect to that of the standard. exodocientifica.com.br |
Isotopic Tracing and Flux Analysis for Elucidating Metabolic Pathway Dynamics
Isotopic tracing, coupled with metabolic flux analysis (MFA), is a sophisticated technique used to map the flow of atoms through metabolic pathways. nih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static metabolite concentration measurements alone. mdpi.com By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites.
This methodology is invaluable for studying the metabolism of both L-Arginine and pantothenic acid. For example, using ¹⁵N₄-arginine as a tracer allows for the quantitative analysis of arginine metabolism, including the fluxes of major metabolic reactions in cultured mammalian cells. nih.gov The distribution of isotopes in metabolites like ornithine, citrulline, and proline can be precisely measured using LC-MS, revealing the relative activities of competing pathways. nih.gov
Similarly, stable isotope tracers can be used to probe the pantothenate and CoA biosynthesis pathway. frontiersin.org Metabolic flux analysis integrates the isotopic labeling data with a stoichiometric model of the metabolic network to calculate the rates (fluxes) of intracellular reactions. mdpi.comresearchgate.net This powerful technique provides deep insights into cellular physiology and how metabolic networks are rewired in different states of health and disease. mdpi.com
Theoretical and Empirical Investigations of Synergistic and Antagonistic Interactions in L Arginine Pantothenate
Hypothesized Mechanisms of Combined Bioactivity
The potential for synergistic or antagonistic interactions between L-arginine and pantothenate in the form of a salt is rooted in their individual and potentially interconnected roles in cellular metabolism.
The formulation of L-arginine and pantothenic acid as a salt could theoretically enhance the bioavailability or stability of either component. Salt forms of bioactive compounds are often utilized in pharmaceuticals to improve solubility, dissolution rate, and subsequent absorption. While specific studies on L-arginine pantothenate are not extensively available, the principle remains a plausible hypothesis. Improved uptake could lead to higher intracellular concentrations of both L-arginine and pantothenate, potentially amplifying their individual and combined effects.
A primary hypothesis for synergistic interaction lies in the complementary roles of L-arginine and pantothenate in cellular metabolism. Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a critical molecule in the metabolism of carbohydrates, fatty acids, and amino acids as they enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov L-arginine, on the other hand, is involved in numerous metabolic pathways, including the urea (B33335) cycle, and the synthesis of nitric oxide, creatine, and polyamines.
L-arginine has been shown to stimulate the oxidation of glucose and fatty acids. nih.gov This effect could be synergistically enhanced by an ample supply of pantothenate, ensuring the availability of CoA, which is necessary to shuttle the acetyl groups derived from glucose and fatty acid breakdown into the TCA cycle. Therefore, the combined administration as this compound could theoretically lead to a more efficient energy metabolism than the administration of either component alone.
Observed Metabolic Pathway Disruptions and Adaptations in Combined Contexts
While direct studies on this compound are limited, examining biological systems where the metabolic pathways of both L-arginine and pantothenate are simultaneously perturbed can provide valuable insights into their potential interactions.
Escherichia coli Acid Resistance:
E. coli possesses an arginine-dependent extreme acid resistance (XAR) system. mdpi.com This mechanism involves the intracellular decarboxylation of arginine, which consumes a proton and thereby helps to maintain a viable internal pH in highly acidic environments. nih.gov The system relies on an antiporter that exchanges extracellular arginine for the intracellular product, agmatine. mdpi.com While a direct role for pantothenate in this specific acid resistance mechanism has not been elucidated, broader stress responses in bacteria can involve metabolic shifts. For instance, in Edwardsiella tarda, a "glutamate-pantothenate pathway" has been suggested to promote antibiotic resistance by influencing glutathione (B108866) biosynthesis and the TCA cycle, both of which are integral to managing cellular stress. nih.gov This suggests that under stress conditions, the metabolic pathways involving both amino acids and pantothenate can be co-regulated.
Colorectal Cancer Metabolomics:
Metabolomic studies of colorectal cancer (CRC) have revealed significant alterations in the metabolic pathways of both L-arginine and pantothenate.
L-Arginine Metabolism in CRC: The L-arginine/nitric oxide (NO) pathway is often dysregulated in colorectal cancer. arxiv.orgresearchgate.net Studies have shown altered levels of L-arginine, citrulline, and dimethylarginines in CRC patients, which may serve as potential biomarkers. arxiv.org The arginine metabolism pathway is considered hyperactive in colorectal cancer, presenting potential targets for therapy. mdpi.comnih.gov
Pantothenate and CoA Biosynthesis in CRC: Pathway analysis in colorectal cancer has indicated a significant association with disruptions in pantothenate and CoA biosynthesis. nih.gov Given that CoA is central to energy and lipid metabolism, its dysregulation is a hallmark of many cancers which need to adapt their metabolism to support rapid proliferation. nih.gov
The simultaneous perturbation of both L-arginine and pantothenate metabolic pathways in a disease state like colorectal cancer suggests a potential interplay. A compromised energy metabolism due to altered CoA biosynthesis could influence the energetic demands of the hyperactive arginine metabolism, though the precise nature of this interaction requires further investigation.
The administration of this compound could have downstream effects on the broader pools of amino acids and the levels of Coenzyme A.
Amino Acid Pools: As pantothenate is a key component of CoA, which is integral to the metabolism of all macronutrients, its availability could indirectly influence the balance of the cellular amino acid pool. CoA is necessary for the catabolism of many amino acids. elsevierpure.com
Coenzyme A Levels: While L-arginine supplementation has been shown to affect the metabolism of energy substrates like glucose and fatty acids, direct evidence of its impact on Coenzyme A levels is not well-established. nih.gov However, by promoting metabolic pathways that are heavily reliant on CoA, a high influx of L-arginine could theoretically increase the demand for CoA.
Methodological Considerations for Discerning Complex Interactions in a Combined Chemical Entity
To empirically determine whether the interaction between L-arginine and pantothenate in a combined salt is synergistic, antagonistic, or additive, rigorous methodological approaches are necessary.
Isobolographic Analysis: This is a common graphical method used to assess drug and chemical interactions. nih.govnih.gov It involves plotting the doses of two compounds that produce a specific level of effect. A line of additivity is constructed, and experimental data points falling below this line suggest synergy, while points above it indicate antagonism. nih.gov
Combination Index (CI) Method: The Chou-Talalay method provides a quantitative measure of the interaction between two or more agents. nih.gov The Combination Index is calculated based on dose-effect data, with CI values less than, equal to, or greater than 1 indicating synergy, additivity, and antagonism, respectively.
Response Surface Methodology: This statistical approach can be used to model and analyze the effects of multiple variables on a response. nih.gov In the context of this compound, it could be used to create a three-dimensional surface representing the biological response to varying doses of both components, allowing for the visualization of synergistic or antagonistic regions.
Metabolomic and Fluxomic Analyses: Advanced techniques like mass spectrometry-based metabolomics can provide a comprehensive snapshot of the metabolic changes induced by L-arginine, pantothenate, and their combination. Stable isotope tracing and metabolic flux analysis can further elucidate how the carbon and nitrogen from these precursors are routed through various metabolic pathways, offering a dynamic view of their interaction.
Discerning the complex interactions within a combined chemical entity like this compound requires a combination of these theoretical and experimental approaches. While hypotheses can be formulated based on their known metabolic roles, empirical validation through robust methodologies is essential to fully understand their combined biological effects.
Design of Controlled Experimental Studies to Isolate and Quantify Combined Effects
To rigorously assess the synergistic or antagonistic effects of L-Arginine and pantothenic acid, controlled experimental studies are paramount. The primary goal of such study designs is to differentiate the effects of the combined substance from the effects of each individual component.
A robust experimental design would typically involve several key elements:
A clear hypothesis: For instance, a study might hypothesize that L-Arginine and pantothenic acid act synergistically to enhance nitric oxide (NO) production, a key signaling molecule in which L-Arginine is a direct precursor.
Appropriate model systems: These could range from in vitro cell cultures (e.g., endothelial cells to study vascular effects) to in vivo animal models that mimic specific physiological or pathological conditions.
Well-defined treatment groups: A standard design would include a control group receiving a placebo, groups receiving L-Arginine alone and pantothenic acid alone, and a group receiving the combined this compound.
Specific and measurable endpoints: These would be chosen based on the hypothesis and could include biochemical markers (e.g., NO levels, enzyme activities), physiological measurements (e.g., blood pressure), and molecular readouts (e.g., gene expression changes).
An example of a controlled experimental design to investigate the effects on endothelial function is outlined in the table below.
Table 1: Hypothetical Experimental Design for Investigating Combined Effects on Endothelial Function
| Group | Intervention | Primary Endpoint | Secondary Endpoints |
|---|---|---|---|
| 1 | Placebo (Vehicle) | Basal Nitric Oxide (NO) Levels | Endothelial Nitric Oxide Synthase (eNOS) expression, markers of oxidative stress |
| 2 | L-Arginine | Change in NO Levels | eNOS expression, markers of oxidative stress |
| 3 | Pantothenic Acid | Change in NO Levels | eNOS expression, markers of oxidative stress |
Statistical analysis of the data generated from such a study would then be used to determine if the effect of the combined treatment is additive, synergistic (greater than the sum of the individual effects), or antagonistic (less than the sum of the individual effects).
Integration of Multi-omics Approaches (e.g., Metabolomics, Transcriptomics, Proteomics) for Comprehensive Interaction Mapping
To gain a deeper and more holistic understanding of the molecular interactions of this compound, the integration of multi-omics approaches is essential. These technologies allow for a broad and unbiased survey of the molecular landscape within a biological system in response to the compound.
Metabolomics provides a snapshot of the small molecule metabolites present in a cell or biological fluid. In the context of this compound, metabolomic analysis could reveal alterations in pathways related to amino acid metabolism, energy production (such as the Citrate cycle), and the biosynthesis of coenzyme A, for which pantothenic acid is a precursor. frontiersin.org For example, a study on L-arginine induced changes in rat serum identified alterations in multiple metabolites, indicating effects on various metabolic pathways. frontiersin.org
Transcriptomics , typically through RNA sequencing (RNA-seq), measures the expression levels of all genes in a sample. This can reveal which genes and signaling pathways are activated or suppressed by this compound. For instance, transcriptomic analysis could identify the upregulation of genes involved in nitric oxide synthesis or the downregulation of inflammatory genes. Research on L-Arginine has shown its ability to influence the expression of various genes, including those related to myogenic differentiation. nih.gov
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. By analyzing the proteome, researchers can identify changes in the abundance of key enzymes and structural proteins in response to this compound. For example, a proteomics study on HepG2 cells treated with L-Arginine identified the upregulation of 21 proteins, including enzymes involved in ethanol (B145695) degradation pathways. nih.gov
By integrating data from these different "omics" layers, a more complete picture of the compound's mechanism of action can be constructed. For instance, a transcriptomic study might show an increase in the mRNA of a particular enzyme, which can then be confirmed at the protein level by proteomics, and the functional consequence of this change can be observed through the altered metabolite profile in a metabolomics study. This integrated approach is crucial for building a comprehensive map of the synergistic and antagonistic interactions of this compound at the molecular level.
Table 2: Illustrative Multi-omics Data for Hypothetical this compound Study
| Omics Approach | Potential Biomarker | Observed Change (Hypothetical) | Potential Implication |
|---|---|---|---|
| Metabolomics | L-Citrulline | Increased | Enhanced Nitric Oxide Synthesis |
| Acetyl-CoA | Increased | Altered Energy Metabolism | |
| Transcriptomics | eNOS (Endothelial Nitric Oxide Synthase) gene | Upregulated | Increased potential for NO production |
| IL-6 (Interleukin-6) gene | Downregulated | Anti-inflammatory effect | |
| Proteomics | Arginase | Downregulated | Increased L-Arginine availability for NO synthesis |
This multi-faceted approach, combining controlled experimental design with high-throughput multi-omics technologies, provides a powerful framework for the thorough investigation of the synergistic and antagonistic interactions within this compound.
Future Research Directions and Unexplored Avenues for L Arginine Pantothenate Research
Elucidating the Precise Role of L-Arginine Pantothenate as a Chemically Defined Complex
A foundational gap in the current understanding is whether this compound acts merely as a delivery vehicle for its constituent parts or if it possesses unique biochemical and physiological properties. Future research should prioritize the characterization of this compound as a singular, chemically defined complex.
To establish the unique effects of the this compound complex, direct comparative studies are essential. L-Arginine is a substrate for numerous metabolic pathways, producing biologically active compounds like nitric oxide (NO), polyamines, proline, and creatine. researchgate.netcaldic.com Pantothenate is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in cellular metabolism. genome.jpfrontiersin.org It is plausible that the complex could modulate these pathways differently than the individual molecules.
Future investigations should be designed to compare the effects of equimolar concentrations of this compound against L-Arginine and pantothenic acid, administered both separately and concurrently. Key areas of investigation would include assessing cell proliferation, metabolic pathway flux, and the expression of key regulatory enzymes. nih.gov
Table 1: Proposed Comparative Studies
| Parameter of Interest | L-Arginine Alone | Pantothenate Alone | L-Arginine + Pantothenate (Co-administered) | This compound Complex | Rationale |
|---|---|---|---|---|---|
| Nitric Oxide (NO) Production | Expected increase | No direct effect expected | Potential modulation | Unknown synergistic or antagonistic effect | To determine if the complex alters L-Arginine's primary role as an NO precursor. nih.gov |
| Coenzyme A (CoA) Synthesis | No direct effect expected | Expected increase | Potential modulation | Unknown effect on bioavailability or pathway efficiency | To assess if the complex enhances or alters pantothenate's function in CoA biosynthesis. frontiersin.org |
| Polyamine Synthesis | Substrate for ornithine production | No direct effect expected | Potential modulation | Unknown effect on the arginase pathway | To investigate the influence on cell growth and repair pathways linked to arginine metabolism. nih.gov |
| Cellular Uptake Kinetics | Utilizes specific cationic amino acid transporters (CATs) | Utilizes sodium-dependent multivitamin transporters (SMVT) | Competitive or independent uptake | Potential for a unique transport mechanism | To understand the bioavailability and intracellular delivery of the constituent molecules. |
The physical and chemical characteristics of the this compound complex in a physiological environment are unknown. While the crystal structure of L-Arginine has been determined, similar data for the complex is lacking. rsc.orgresearchgate.net Structural biology techniques are needed to understand how the complex is formed, its dissociation constant, and its stability in different biological compartments (e.g., extracellular fluid, cytoplasm).
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could provide high-resolution structural data of the complex. rsc.org These studies would reveal the nature of the interaction between the L-Arginine and pantothenate moieties, which is crucial for understanding its interaction with cellular transporters and enzymes. Furthermore, computational modeling based on this structural data could predict its behavior in various biological environments.
Advanced Mechanistic Investigations of Intracellular Processes
Beyond basic characterization, future research must delve into the specific molecular mechanisms through which this compound influences cellular function. This requires a deeper exploration of its impact on metabolic networks and the identification of novel molecular targets.
L-Arginine and pantothenate are involved in distinct but interconnected metabolic networks. genome.jpnih.gov L-Arginine metabolism is temporally regulated during processes like inflammation, switching between the nitric oxide synthase (iNOS) pathway and the arginase pathway, which produces precursors for cell proliferation. caldic.comnih.gov CoA, derived from pantothenate, is central to the Krebs cycle and fatty acid metabolism, which are fundamental energy-producing pathways. genome.jp
A key unexplored avenue is how the this compound complex might mediate crosstalk between these pathways. For instance, does the complex influence the metabolic switch in arginine utilization? Could the provision of both substrates simultaneously affect cellular energy status (via CoA) in a way that alters the demand for NO or polyamines? Advanced metabolomics and flux analysis studies are needed to map these intricate interactions and identify potential feedback loops that are uniquely regulated by the complex.
The this compound complex may interact with proteins that are not primary targets of its individual components. The unique chemical structure of the complex could allow it to bind to novel receptors or allosterically modulate enzyme activity in unforeseen ways.
Future research should employ unbiased screening approaches, such as proteomics and chemical biology techniques, to identify new binding partners for the complex. For example, affinity purification-mass spectrometry (AP-MS) could be used to pull down proteins that directly interact with this compound. Identifying such novel targets would open up entirely new areas of investigation into its biological function and therapeutic potential. mdpi.com
Development of Novel Analytical and Experimental Tools for Studying Complex Biological Interactions
Progress in understanding this compound is currently hampered by a lack of specific tools to study it. While methods exist for the analysis of L-Arginine and its metabolites, these are not tailored to the detection and quantification of the intact complex in biological samples. researchgate.netnih.govnih.gov
The development of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols specifically designed to quantify the this compound complex, is a critical next step. nih.gov Additionally, the synthesis of labeled versions of the complex (e.g., using stable isotopes) would enable precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile in vitro and in vivo. These tools would be indispensable for accurately assessing its bioavailability and mechanistic action, distinguishing its effects from the simple co-administration of its components.
Q & A
Q. Why do some studies report pantothenate supplementation enhances growth even in organisms with endogenous biosynthesis pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
